molecular formula C18H18N4O6S2 B5180805 3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5180805
M. Wt: 450.5 g/mol
InChI Key: DASDJRCTWDQKMZ-UHFFFAOYSA-N
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Description

3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound X" for the sake of simplicity.

Mechanism of Action

Compound X works by binding to the catalytic domain of PARP, inhibiting its activity. This leads to an accumulation of DNA damage, which can enhance the effectiveness of cancer treatments.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to its PARP inhibitory activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity for PARP. This can help to minimize off-target effects and increase the accuracy of experimental results. However, one limitation is that compound X has relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on compound X. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of compound X. Another area of interest is the investigation of the potential of compound X as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanism of action of compound X and its potential interactions with other cellular pathways.

Synthesis Methods

The synthesis method for compound X involves several steps. First, 3-nitrobenzenesulfonyl chloride is reacted with morpholine to form 3-nitrobenzenesulfonamide morpholine. This is then reacted with 3-nitrophenyl isothiocyanate to form 3-nitrophenylthiocarbamoyl morpholine. Finally, this compound is reacted with 4-aminobenzamide to form compound X.

Scientific Research Applications

Compound X has been studied for its potential use in cancer research. Specifically, it has shown promise as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibiting its activity has been shown to increase the effectiveness of certain cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S2/c23-17(20-18(29)19-14-4-2-5-15(12-14)22(24)25)13-3-1-6-16(11-13)30(26,27)21-7-9-28-10-8-21/h1-6,11-12H,7-10H2,(H2,19,20,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASDJRCTWDQKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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